2-methoxy-N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]benzamide
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Overview
Description
2-methoxy-N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]benzamide is a synthetic organic compound that features a benzamide core with a methoxy group and a triazole-containing oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]benzamide typically involves multiple steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving appropriate diol precursors.
Introduction of the Triazole Group: The triazole ring is often introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Attachment of the Benzamide Core: The final step involves coupling the oxolane-triazole intermediate with a methoxy-substituted benzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of 2-methoxy-N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]aniline.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
2-methoxy-N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring, which is known for its bioactivity.
Chemical Biology: The compound can be used as a probe to study biological pathways involving benzamide derivatives.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The benzamide core may interact with protein targets, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]aniline
- 2-methoxy-N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]benzoic acid
Uniqueness
2-methoxy-N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]benzamide is unique due to the combination of its methoxybenzamide core and the triazole-containing oxolane ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methoxy-N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-13-5-3-2-4-10(13)14(19)16-11-8-21-9-12(11)18-7-6-15-17-18/h2-7,11-12H,8-9H2,1H3,(H,16,19)/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGWCDACNIMXKP-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2COCC2N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N[C@H]2COC[C@H]2N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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